2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid
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Description
“2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid” is a chemical compound with the molecular formula C17H12N2O3 . It is a derivative of benzimidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “this compound”, involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings . The benzimidazole core is substituted at the 2-position with a phenyl group and a carbonyl group, which is further connected to a benzoic acid moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are accelerated by the extraordinary acidity at the droplet surface, which allows the carboxylic acid to function as a C-centered electrophile . The reaction mechanism is acid-catalyzed and involves the formation of intermediate arylamides . Their dehydration gives benzimidazoles in a subsequent thermally enhanced step .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 292.29 . The InChI Code is 1S/C17H12N2O3/c20-16(13-8-4-5-9-14(13)17(21)22)19-11-10-18-15(19)12-6-2-1-3-7-12/h1-11H,(H,21,22) .Future Directions
The future directions for the research on “2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid” and similar compounds could involve exploring their potential applications in pharmaceuticals, given the wide range of biological activities exhibited by benzimidazole derivatives . Further studies could also focus on optimizing the synthesis process and investigating the detailed reaction mechanisms .
Properties
IUPAC Name |
2-(2-phenylbenzimidazole-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-20(15-10-4-5-11-16(15)21(25)26)23-18-13-7-6-12-17(18)22-19(23)14-8-2-1-3-9-14/h1-13H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVINBQHAHYGUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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